molecular formula C9H20Cl2N2 B1404103 (2S)-1-cyclobutyl-2-methylpiperazine dihydrochloride CAS No. 1227610-42-5

(2S)-1-cyclobutyl-2-methylpiperazine dihydrochloride

Cat. No. B1404103
M. Wt: 227.17 g/mol
InChI Key: ROUKMLQHHLVWOM-JZGIKJSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-1-cyclobutyl-2-methylpiperazine dihydrochloride” is a chemical compound with the CAS Number: 1227610-42-5. It has a molecular weight of 227.18 and its IUPAC name is (2S)-1-cyclobutyl-2-methylpiperazine dihydrochloride . The compound is in liquid form .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Synthesis and Characterization of Complexes:

    • (2S)-1-cyclobutyl-2-methylpiperazine dihydrochloride can be used in the preparation and characterization of new complexes, such as copper(II) acetate complexes with piperazine derivatives. These compounds have been studied for their magnetic properties and stoichiometry (Manhas, Kaur, & Dhindsa, 1992).
  • Synthesis of Diverse Chemical Structures:

    • The compound plays a role in synthesizing diverse chemical structures. For example, it has been used in the synthesis of compounds like 7-methyl-1,5,6,7,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and derivatives, exploring their pharmacological activities (Omodei-sale & Toja, 1975).
  • Preparation of Specific Piperazine Derivatives:

    • Research has been conducted on the preparation of specific piperazine derivatives like 1-amino-4-methylpiperazine, illustrating the chemical processes and mechanisms involved (Kushakova et al., 2004).
  • Role in Synthesizing Antimicrobial Agents:

    • The compound has been applied in the synthesis of new pyridone carboxylic acid antibacterial agents, showcasing its potential in drug development (Uno et al., 1989).

Crystallography and Material Science

  • Crystal Structure Analysis:

    • Studies have been conducted on the crystal structures of related piperazine derivatives, providing insights into the molecular conformation and structural characteristics of these compounds (Yu et al., 2015).
  • Development of Ferromagnetic Materials:

    • Research on the crystal growth and magnetic characterization of compounds like 1-methylpiperazine-1,4-diium hexaaquatetrachlorodinickel(II) dichloride demonstrates the application of piperazine derivatives in the development of new ferromagnetic materials (Ben Salah et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(2S)-1-cyclobutyl-2-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-8-7-10-5-6-11(8)9-3-2-4-9;;/h8-10H,2-7H2,1H3;2*1H/t8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUKMLQHHLVWOM-JZGIKJSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2CCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1C2CCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738288
Record name (2S)-1-Cyclobutyl-2-methylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-cyclobutyl-2-methylpiperazine dihydrochloride

CAS RN

1227610-42-5
Record name (2S)-1-Cyclobutyl-2-methylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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